methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Overview
Description
Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C12H12O3. It is a derivative of naphthalene and is characterized by the presence of a methyl ester group and a ketone group on a tetrahydronaphthalene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of a naphthalene derivative and a methyl ester precursor, followed by cyclization and oxidation steps to introduce the ketone group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are also employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the ketone group to a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 2-Methylene-1-oxo-1,2,3,4-tetrahydronaphthalene
Uniqueness
Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a ketone and ester group on a tetrahydronaphthalene ring makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
methyl 4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-5,9H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWCTUGXGSZFBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457950 | |
Record name | 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55571-74-9 | |
Record name | 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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